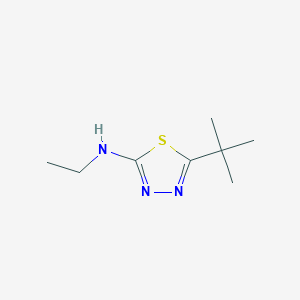

5-tert-butyl-N-ethyl-1,3,4-thiadiazol-2-amine

説明

5-tert-butyl-N-ethyl-1,3,4-thiadiazol-2-amine (IUPAC name: 5-tert-butyl-1,3,4-thiadiazol-2-amine; PubChem CID: 170170) is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a tert-butyl group at position 5 and an ethylamine group at position 2. Its SMILES representation is CC(C)(C)C1=NN=C(N)S1, reflecting the tert-butyl moiety and ethylamine substitution . This compound is part of a broader class of 1,3,4-thiadiazol-2-amine derivatives, which are renowned for their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties .

特性

IUPAC Name |

5-tert-butyl-N-ethyl-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3S/c1-5-9-7-11-10-6(12-7)8(2,3)4/h5H2,1-4H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGOAOGLGXNTWEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NN=C(S1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 5-tert-butyl-N-ethyl-1,3,4-thiadiazol-2-amine typically involves the reaction of appropriate hydrazonoyl halides with thiocyanates or thiosemicarbazides . One common method includes the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-(methylthio)carbonthioyl hydrazones in absolute ethanol in the presence of triethylamine . The reaction conditions often involve refluxing the mixture for several hours to ensure complete conversion .

化学反応の分析

5-tert-butyl-N-ethyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

科学的研究の応用

5-tert-butyl-N-ethyl-1,3,4-thiadiazol-2-amine has several scientific research applications:

作用機序

The mechanism of action of 5-tert-butyl-N-ethyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential enzymes . In cancer research, it has been found to interfere with DNA replication and induce apoptosis in cancer cells .

類似化合物との比較

Structural and Physicochemical Properties

The physicochemical and structural characteristics of 5-tert-butyl-N-ethyl-1,3,4-thiadiazol-2-amine and its analogs are summarized in Table 1 .

Key Observations :

Key Observations :

Structure-Activity Relationships (SAR)

- 5-Position Substitution :

- N-Substitution :

生物活性

5-tert-butyl-N-ethyl-1,3,4-thiadiazol-2-amine is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula with a molecular weight of 185.29 g/mol. The presence of a tert-butyl group enhances its lipophilicity, which may influence its biological activity and interaction with cellular targets.

5-tert-butyl-N-ethyl-1,3,4-thiadiazol-2-amine exhibits various biochemical activities:

- Enzyme Interactions : The compound interacts with enzymes and proteins, potentially inhibiting or activating their functions. For instance, it has been shown to inhibit the corrosion of brass in seawater, indicating interactions with metal ions and proteins involved in metal ion transport.

- Antimicrobial Activity : Similar compounds in the thiadiazole class have demonstrated antibacterial properties against pathogens such as Mycobacterium tuberculosis and Staphylococcus aureus. The mechanism often involves disrupting cellular processes essential for bacterial survival .

Cellular Effects

The effects of 5-tert-butyl-N-ethyl-1,3,4-thiadiazol-2-amine on cells include:

- Influence on Cell Signaling : The compound can affect cell signaling pathways that regulate gene expression and metabolism. For example, it may disrupt normal cellular processes reliant on metal ions, leading to altered metabolic fluxes.

- Induction of Apoptosis : Some studies indicate that thiadiazole derivatives can induce apoptosis in cancer cells by activating caspase enzymes. This suggests potential applications in cancer therapy .

Molecular Mechanisms

At the molecular level, 5-tert-butyl-N-ethyl-1,3,4-thiadiazol-2-amine exerts its effects through several mechanisms:

- Enzyme Inhibition : The compound can bind to the active sites or allosteric sites of enzymes, altering their activity. For instance, it has been reported to inhibit topoisomerase enzymes critical for DNA replication.

- Caspase Activation : In apoptotic pathways, the compound may activate caspases (e.g., caspase-3), leading to programmed cell death in cancerous cells .

Case Studies and Research Findings

Several studies have highlighted the biological activities of thiadiazole derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。